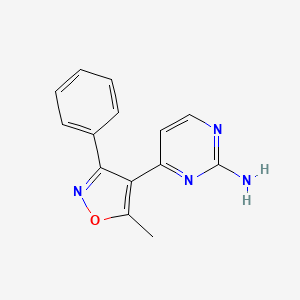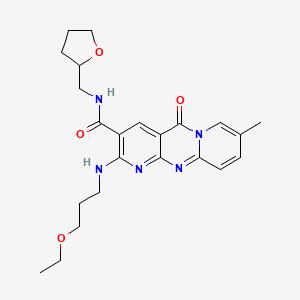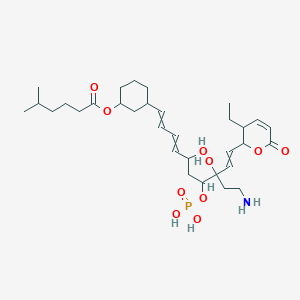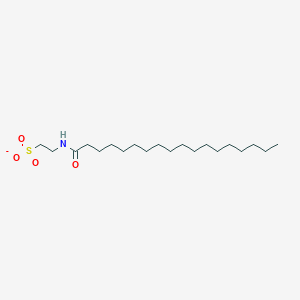
4-(5-甲基-3-苯基异噁唑-4-基)嘧啶-2-胺
描述
4-(5-methyl-3-phenylisoxazol-4-yl)pyrimidin-2-amine is a member of the class of isoxazoles carrying phenyl, 2-aminopyrimidin-4-yl and methyl substituents at positions 3, 4 and 5 respectively. It is a member of isoxazoles and an aminopyrimidine.
科学研究应用
合成和生物活性
已经探讨了4-(5-甲基-3-苯基异噁唑-4-基)嘧啶-2-胺在合成各种杂环化合物中的作用。研究表明这些化合物在生物活性方面具有潜力,包括杀虫和抗菌性质。例如,Deohate和Palaspagar(2020)合成了嘧啶连接的吡唑杂环化合物,并评估了它们的杀虫和抗菌潜力 (Deohate & Palaspagar, 2020)。
抗真菌和抗菌应用
多项研究集中在嘧啶-2-胺衍生物的抗真菌和抗菌能力上。例如,Mallikarjunaswamy、Bhadregowda和Mallesha(2013)合成了嘧啶盐,并评估了它们的体外抗菌和抗真菌活性 (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013)。
抗氧化性质
已进行了关于嘧啶衍生物的抗氧化活性的研究,突显了这些化合物在这一领域的潜力。Kotaiah等人(2012)研究了1,3,4-噁二唑标记的噻吩[2,3-d]嘧啶衍生物的合成和抗氧化活性,展示了显著的自由基清除活性 (Kotaiah, Harikrishna, Nagaraju, & Venkata Rao, 2012)。
在癌症研究中的潜力
嘧啶-2-胺衍生物在癌症研究中的潜在应用是一个重要的研究领域。Rahmouni等人(2016)合成了新型吡唑嘧啶衍生物,并将其评估为抗癌和抗5-脂氧合酶剂,发现在癌细胞系中的细胞毒活性方面取得了有希望的结果 (Rahmouni et al., 2016)。
抗病毒应用
也已探讨了嘧啶-2-胺衍生物的抗病毒潜力。Tantawy等人(2012)合成了一系列新的吡唑衍生物,并评估了它们对单纯疱疹病毒的抗病毒活性,在某些化合物中展示了强大的抗病毒活性 (Tantawy, Nasr, El-Sayed, & Tawfik, 2012)。
属性
CAS 编号 |
264256-23-7 |
|---|---|
分子式 |
C14H12N4O |
分子量 |
252.27 g/mol |
IUPAC 名称 |
4-(5-methyl-3-phenyl-1,2-oxazol-4-yl)pyrimidin-2-amine |
InChI |
InChI=1S/C14H12N4O/c1-9-12(11-7-8-16-14(15)17-11)13(18-19-9)10-5-3-2-4-6-10/h2-8H,1H3,(H2,15,16,17) |
InChI 键 |
XWMBSXFOZPVNQH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
规范 SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2)C3=NC(=NC=C3)N |
溶解度 |
33.8 [ug/mL] |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(2-Furanyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1227640.png)
![4-[(4-chlorophenyl)methyl-methylsulfonylamino]-N-(2-pyridinylmethyl)benzamide](/img/structure/B1227643.png)
![3-chloro-N-[4-[(1-oxo-2-phenylethyl)amino]phenyl]benzamide](/img/structure/B1227644.png)
![6-Phenylspiro[7-oxa-1-azabicyclo[2.2.1]heptane-2,1'-cyclopentane]](/img/structure/B1227647.png)



![N-[(4-chlorophenyl)methyl]-4-(2-furanyl)-6-(trifluoromethyl)-2-pyrimidinamine](/img/structure/B1227655.png)
![1,7,7-trimethyl-N'-(4-nitrophenyl)-2-oxo-4-bicyclo[2.2.1]heptanecarbohydrazide](/img/structure/B1227658.png)
![2-(4-chlorophenyl)-5-methyl-4-oxo-2,3-dihydro-1H-thieno[3,4-d]pyrimidine-7-carboxylic acid ethyl ester](/img/structure/B1227659.png)

![5-[2-(1-cyclohexenyl)ethynyl]-6'-[2-(2-hydroxyethoxy)phenyl]-N-(2-hydroxy-2-phenylethyl)-1',2-dioxo-3',4'-diphenyl-8'-spiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]carboxamide](/img/structure/B1227664.png)
![3-({4'-[(1-Amino-4-sulfonatonaphthalen-2-yl)diazenyl][1,1'-biphenyl]-4-yl}diazenyl)-4-hydroxynaphthalene-1-sulfonate](/img/structure/B1227665.png)
![2-(4-bromophenoxy)-N'-[2-[(4-methyl-1,2,4-triazol-3-yl)thio]-1-oxoethyl]acetohydrazide](/img/structure/B1227667.png)